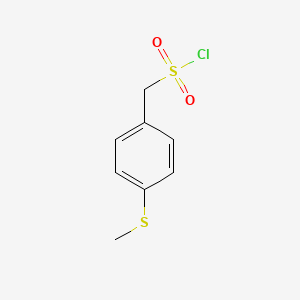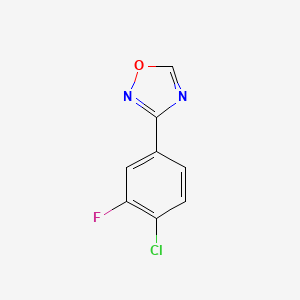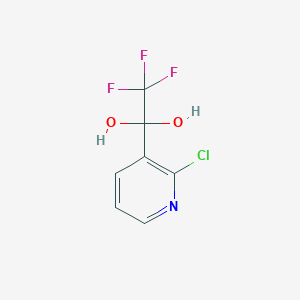![molecular formula C14H8I4O4 B12447252 [4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)
[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetraiodothyroacetic acid is a deaminated analog of L-thyroxine, a thyroid hormone. This compound is known for its ability to inhibit the pro-angiogenesis actions of thyroid hormones and acts as a thyrointegrin receptor antagonist . It has a molecular formula of C14H8I4O4 and a molecular weight of 747.83 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetraiodothyroacetic acid can be synthesized through the iodination of thyroacetic acid. The reaction involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination at the 3,3’,5, and 5’ positions .
Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetraiodothyroacetic acid typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: 3,3’,5,5’-Tetraiodothyroacetic acid can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: The compound can be reduced to its corresponding diiodo derivatives under specific conditions.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of diiodo derivatives.
Substitution: Formation of halogenated derivatives with different halogens.
Applications De Recherche Scientifique
3,3’,5,5’-Tetraiodothyroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on thyroid hormone receptors and its role in regulating thyroid hormone activity.
Medicine: Investigated for its potential therapeutic applications in thyroid disorders and cancer treatment due to its anti-angiogenic properties.
Mécanisme D'action
3,3’,5,5’-Tetraiodothyroacetic acid exerts its effects by acting as a thyrointegrin receptor antagonist. It blocks the actions of thyroid hormones such as L-thyroxine and 3,5,3’-triiodo-L-thyronine at the cell surface receptor for thyroid hormone on integrin αvβ3. This inhibition prevents the pro-angiogenesis actions of these hormones, leading to anti-angiogenic and anti-tumor activities .
Comparaison Avec Des Composés Similaires
3,3’,5-Triiodothyroacetic acid: A triiodinated analog with similar biological activities but different potency and specificity.
L-thyroxine: The parent compound from which 3,3’,5,5’-Tetraiodothyroacetic acid is derived, with broader physiological effects.
3,5-Diiodo-L-thyronine: A diiodinated analog with distinct metabolic and physiological properties
Uniqueness: 3,3’,5,5’-Tetraiodothyroacetic acid is unique due to its high degree of iodination and its specific action as a thyrointegrin receptor antagonist. This specificity makes it particularly valuable in research focused on thyroid hormone regulation and anti-angiogenic therapies .
Propriétés
Formule moléculaire |
C14H8I4O4 |
|---|---|
Poids moléculaire |
747.83 g/mol |
Nom IUPAC |
2-[4-(4-hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C14H8I4O4/c15-7-5-12(8(16)4-11(7)19)22-14-9(17)1-6(2-10(14)18)3-13(20)21/h1-2,4-5,19H,3H2,(H,20,21) |
Clé InChI |
RFVNLUMUAWLJCG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)OC2=C(C=C(C(=C2)I)O)I)I)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B12447193.png)
![N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12447195.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)

![2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12447216.png)

![1-[4-(Thiophen-2-YL)butyl]hydrazine](/img/structure/B12447228.png)
![3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)
![7-(4-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12447239.png)

